![molecular formula C6H10N2O B3059598 4-Propoxy-1H-pyrazole CAS No. 88095-60-7](/img/structure/B3059598.png)
4-Propoxy-1H-pyrazole
Overview
Description
4-Propoxy-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Antioxidant and Free Radical Scavenging Activities
- Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives, including structures related to 4-Propoxy-1H-pyrazole, demonstrating significant antioxidant activities in vitro. Compound 4k exhibited the highest antioxidant activity, indicating the potential of such compounds in oxidative stress-related applications (Karrouchi et al., 2019).
- Kaddouri et al. (2020) found that novel heterocyclic compounds containing pyrazole showed antioxidant potential, with ligand 4 displaying the best activity. This suggests a potential application of this compound derivatives in managing oxidative stress (Kaddouri et al., 2020).
Chemical Stability and Catalytic Applications
- Colombo et al. (2011) explored the chemical stability of pyrazolate-bridged metal–organic frameworks, including 1,3,5-tris(1H-pyrazol-4-yl)benzene derivatives. This research highlights the potential of this compound in creating stable structures for catalytic processes (Colombo et al., 2011).
Synthesis of Multisubstituted Pyrazoles
- Zhu et al. (2013) developed a method for synthesizing highly substituted 4-sulfonyl-1H-pyrazoles, highlighting the versatility of 1H-pyrazoles like this compound in complex organic syntheses (Zhu et al., 2013).
Molecular Interaction and Stabilization Studies
- Tewari et al. (2014) studied the interaction of pyrazole ester derivatives with acetone, demonstrating the potential of such compounds in molecular recognition and stabilization, relevant to chemical sensors and material sciences (Tewari et al., 2014).
Protection Against Oxidative Stress
- Soliman et al. (2019) investigated a novel pyrazolecarboxamide derivative's protective effects against oxidative stress, suggesting the application of this compound derivatives in mitigating environmental toxicant impacts (Soliman et al., 2019).
Synthesis of Novel Organic Compounds
- Yu et al. (2013) achieved the synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, showcasing the importance of pyrazole derivatives in the development of new compounds for drug discovery (Yu et al., 2013).
Future Directions
Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with various targets such asEstrogen receptor alpha and Estrogen receptor beta . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .
Mode of Action
Pyrazole derivatives are known to participate inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds through the interaction of the pyrazole derivative with a metal catalyst. The process includes oxidative addition with electrophilic organic groups and transmetalation with nucleophilic organic groups .
Biochemical Pathways
Pyrazole derivatives have been associated with a broad spectrum of biological properties . These compounds are known to interact with various biochemical pathways, leading to diverse downstream effects.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
properties
IUPAC Name |
4-propoxy-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-9-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUUXABEGTSCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CNN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601512 | |
Record name | 4-Propoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88095-60-7 | |
Record name | 4-Propoxy-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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